molecular formula C14H12FNO3 B6415642 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-hydroxypyridine, 95% CAS No. 1261905-58-1

2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-hydroxypyridine, 95%

Cat. No. B6415642
CAS RN: 1261905-58-1
M. Wt: 261.25 g/mol
InChI Key: SLRJBEBWNWEAKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-hydroxypyridine, 95% (2-ECFHP-95) is a synthetic compound that has been widely used in scientific research and laboratory experiments due to its unique properties. It is a pyridine-based compound that contains both a hydroxyl and a fluorine atom. The compound has been studied for its potential applications in various fields, such as medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-hydroxypyridine, 95% has been used in a variety of scientific research applications, such as medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, the compound has been used to study the structure-activity relationships of drugs and to develop new drugs. In biochemistry, it has been used to study the structure and function of proteins and enzymes. In pharmacology, it has been used to study the pharmacokinetics and pharmacodynamics of drugs.

Mechanism of Action

2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-hydroxypyridine, 95% acts as an inhibitor of enzymes that are involved in the metabolism of drugs. It binds to the active site of the enzyme and prevents the enzyme from binding to the drug substrate. This prevents the drug from being metabolized, which results in a longer duration of action and increased bioavailability.
Biochemical and Physiological Effects
2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs. It has also been shown to inhibit the activity of enzymes involved in fatty acid oxidation and glucose metabolism. In addition, it has been shown to reduce the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-hydroxypyridine, 95% has several advantages for lab experiments. It is a commercially available compound, so it is easily accessible. It is also a relatively inexpensive compound, so it is cost-effective for lab experiments. In addition, it is a highly stable compound, so it is easy to store and use in experiments. However, it has some limitations for lab experiments. It can be difficult to obtain a high level of purity, so it may not be suitable for experiments that require a high degree of accuracy. In addition, it can be difficult to obtain a consistent yield from the synthesis process, so it may not be suitable for experiments that require a large amount of the compound.

Future Directions

There are several potential future directions for 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-hydroxypyridine, 95%. It could be used to develop more effective drugs for the treatment of diseases, such as cancer and Alzheimer’s disease. It could also be used to develop new drugs that target specific enzymes involved in the metabolism of drugs. In addition, it could be used to develop new drugs that target specific biochemical pathways, such as fatty acid oxidation and glucose metabolism. Finally, it could be used to develop new drugs that target specific physiological processes, such as the breakdown of the neurotransmitter acetylcholine.

Synthesis Methods

2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-hydroxypyridine, 95% can be synthesized from 4-hydroxy-2-fluorophenylacetic acid ethyl ester, which is a commercially available compound. The synthesis process involves a series of chemical reactions, including a Friedel-Crafts acylation reaction, an acid-catalyzed esterification reaction, and a hydrogenation reaction. The reaction conditions and the reaction yields of these reactions can be tailored to obtain the desired product with high purity.

properties

IUPAC Name

ethyl 2-fluoro-4-(4-oxo-1H-pyridin-2-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3/c1-2-19-14(18)11-4-3-9(7-12(11)15)13-8-10(17)5-6-16-13/h3-8H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRJBEBWNWEAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=CC(=O)C=CN2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692760
Record name Ethyl 2-fluoro-4-(4-oxo-1,4-dihydropyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-hydroxypyridine

CAS RN

1261905-58-1
Record name Ethyl 2-fluoro-4-(4-oxo-1,4-dihydropyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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